2,4,5-Trifluoromandelic acid

Description

BenchChem offers high-quality 2,4,5-Trifluoromandelic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trifluoromandelic acid including the price, delivery time, and more detailed information at info@benchchem.com.

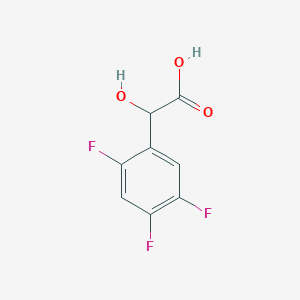

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSNZRPLTBOIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Structure and Stereochemistry of 2,4,5-Trifluoromandelic Acid

[1][2]

Executive Summary

2,4,5-Trifluoromandelic acid (TFMA) is a critical fluorinated chiral building block, primarily utilized as the direct precursor to 2,4,5-trifluorophenylacetic acid , the key pharmacophore in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin (Januvia) .[1][2][3] While often reduced to an achiral intermediate in industrial applications, the stereochemistry of TFMA presents unique opportunities in asymmetric synthesis and chiral resolution due to the electronic influence of the trifluoro-substitution pattern.[1][2]

This guide details the molecular architecture, stereochemical assignment, synthesis/resolution protocols, and analytical characterization of TFMA, designed for researchers in medicinal chemistry and process development.[1][2]

Molecular Architecture & Electronic Properties[1][2]

The reactivity and physical properties of TFMA are governed by the specific arrangement of fluorine atoms on the benzene ring.[1][2] The 2,4,5-substitution pattern creates a highly electron-deficient aromatic system, significantly affecting the acidity and lipophilicity of the molecule compared to non-fluorinated mandelic acid.[1][2]

Structural Parameters

-

IUPAC Name: 2-Hydroxy-2-(2,4,5-trifluorophenyl)acetic acid[1][2]

-

Chiral Center: Cα (Alpha-carbon)[2]

-

Acidity (pKa): ~3.1 (Predicted).[2] The electron-withdrawing fluorine atoms (inductive effect, -I) stabilize the carboxylate anion more effectively than in unsubstituted mandelic acid (pKa 3.4).[1][2]

Fluorine Electronic Effects[1][2]

-

Ortho-Effect (F at C2): Creates steric bulk and electrostatic repulsion near the chiral center, influencing the conformation of the hydroxyl group.[1][2]

-

Para-Effect (F at C4): Enhances the acidity of the phenolic ring system (if it were a phenol), but here it primarily pulls electron density from the ring, making the benzylic C-H bond more acidic and susceptible to oxidation.[1][2]

-

Lipophilicity: The trifluoro-motif increases the logP value, enhancing membrane permeability for derivatives—a key reason for its inclusion in the Sitagliptin scaffold.[1][2]

Stereochemistry: Configuration & Analysis[1][2][4][5][6]

TFMA possesses a single stereogenic center at the

CIP Priority Assignment

The ligands attached to the chiral center (

-

-OH (Hydroxy): Oxygen (Atomic No.[2] 8) → Priority 1

-

-COOH (Carboxyl): Carbon bonded to (O, O, O) (virtual atoms) → Priority 2 [1][2]

-

-Ar (2,4,5-Trifluorophenyl): Carbon bonded to (C, C, H) (aromatic ring) → Priority 3 [1][2]

-

-H (Hydrogen): Hydrogen (Atomic No.[2] 1) → Priority 4

Configuration Determination:

-

R-Isomer: Clockwise arrangement (1 → 2 → 3) with H in the back.[2]

-

S-Isomer: Counter-clockwise arrangement (1 → 2 → 3) with H in the back.[2]

Stereochemical Visualization

The following diagram illustrates the spatial arrangement and priority assignment for the (R)-enantiomer .

Caption: CIP priority assignment for the chiral center. For the (R)-isomer, the path from 1 to 2 to 3 is clockwise when H is oriented away from the viewer.[1][2]

Synthesis & Resolution Protocols

While the industrial route to Sitagliptin often reduces TFMA to the achiral phenylacetic acid immediately, obtaining enantiopure TFMA is valuable for analytical standards or chiral auxiliary applications.[1][2]

Synthesis: Friedel-Crafts Hydroxyalkylation

Reaction: 1,2,4-Trifluorobenzene + Glyoxylic Acid

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[2] The 2,4,5-substitution pattern directs the incoming electrophile to the C5 position (para to F2, ortho to F4), which is the most activated/least sterically hindered site available.[1][2]

Protocol: Enzymatic Kinetic Resolution

This protocol utilizes a lipase-catalyzed esterification to separate enantiomers.[2]

Reagents:

-

Lipase from Pseudomonas stutzeri (Lipase TL) or Candida antarctica Lipase B (CAL-B)[2]

-

Vinyl acetate (Acyl donor)[2]

Workflow:

-

Esterification: Convert TFMA to its methyl ester using MeOH/H₂SO₄ (Reflux, 4h).

-

Enzymatic Hydrolysis/Transesterification:

-

Dissolve racemic ester (10 mmol) in MTBE (50 mL).

-

Add Vinyl Acetate (30 mmol) and Lipase (500 mg).[2]

-

Incubate at 30°C with orbital shaking (200 rpm).

-

Mechanism:[1][2][5][6][7][8] The lipase selectively acetylates the (R)-enantiomer of the alcohol, leaving the (S)-enantiomer as the free alcohol (or hydrolyzes the ester selectively, depending on the specific lipase preference).[1][2]

-

-

Separation: Filter the enzyme. Separate the acetylated ester from the unreacted alcohol via Column Chromatography (Hexane/EtOAc).[1][2]

-

Hydrolysis: Hydrolyze the separated fractions (LiOH, THF/H₂O) to yield enantiopure (R)- and (S)-TFMA.

Reduction to Sitagliptin Intermediate

For applications requiring the achiral 2,4,5-trifluorophenylacetic acid :

Protocol:

-

Charge: 10.0 g TFMA, 23.9 g H₃PO₃ (6 eq), catalytic NaI, and Methanesulfonic acid (MSA).

-

Reaction: Heat to 100°C for 24 hours.

-

Workup: Cool, extract with MTBE/Water. Recrystallize from Toluene.

-

Yield: ~70% molar yield of high-purity achiral acid.[2]

Analytical Characterization

Validating the structure and stereochemical purity requires specific analytical conditions.

NMR Spectroscopy[1][2][4][12]

-

¹⁹F NMR (376 MHz, CDCl₃): Distinct signals for the three fluorine atoms.[1][2]

-

¹H NMR (400 MHz, DMSO-d₆):

Chiral HPLC Method

To determine Enantiomeric Excess (ee):

-

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).[2]

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 210 nm (or 254 nm).[2]

-

Separation Factor (

): Typically > 1.2 due to the interaction of the hydroxyl/carboxyl groups with the stationary phase.[1][2]

References

-

Sitagliptin Synthesis: Process for the preparation of 2,4,5-trifluorophenylacetic acid.[1][2][3][5][4] US Patent 8,835,679 B2. (2014).[2] Link

-

Enzymatic Resolution: Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives. PMC.[2][8] (2021).[2][9][8][10] Link

-

Physical Properties: 2,4,5-Trifluorophenylacetic acid | CAS 209995-38-0.[1][2][3][5][11] ChemicalBook.[2][3][8] Link

-

Stereochemical Assignment: Determination of Absolute Configuration by NMR. Frontiers in Chemistry.[2] (2019). Link

Sources

- 1. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]

- 4. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 5. ossila.com [ossila.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 8. 2,4,5-Trifluorobenzoic acid(446-17-3) 1H NMR spectrum [chemicalbook.com]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 11. chembk.com [chembk.com]

A Comprehensive Technical Guide to the Solubility Profile of 2,4,5-Trifluoromandelic Acid in Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Understanding the Physicochemical Properties of 2,4,5-Trifluoromandelic Acid Analogs

To infer the solubility behavior of 2,4,5-Trifluoromandelic acid, we can examine the properties of its close analog, 2,4,5-Trifluorophenylacetic acid. This white to off-white crystalline solid has a melting point in the range of 121-125 °C.[2] The presence of three electron-withdrawing fluorine atoms on the phenyl ring significantly influences the molecule's polarity and its ability to engage in intermolecular interactions.

Qualitative Solubility Profile

Based on available data for 2,4,5-Trifluorophenylacetic acid, a general qualitative solubility profile can be constructed. This information is crucial for initial solvent screening and process development.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slight to Soluble | The polar nature of the solvent can interact with the polar functional groups of the acid. |

| Polar Protic | Methanol, Ethanol | Slight to Soluble | The hydroxyl group of the alcohols can form hydrogen bonds with the carboxylic acid and hydroxyl groups of the mandelic acid derivative. |

| Chlorinated | Chloroform | Slightly Soluble | The moderate polarity of chloroform allows for some interaction with the solute. |

| Non-polar | Hexane, Heptane | Insoluble | The significant difference in polarity between the fluorinated acid and non-polar solvents limits miscibility. |

| Aqueous | Water | Insoluble to Very Slightly Soluble | The hydrophobic nature of the trifluorophenyl ring counteracts the hydrophilic character of the carboxylic acid and hydroxyl groups, leading to low water solubility.[3] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4]

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,4,5-Trifluoromandelic acid to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature orbital shaker bath, typically maintained at 25 °C and/or 37 °C to simulate physiological conditions.

-

Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of 2,4,5-Trifluoromandelic acid in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve should be prepared using known concentrations of the analyte.

-

-

Calculation of Solubility:

-

Calculate the solubility of 2,4,5-Trifluoromandelic acid in the chosen solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Visualizing the Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of 2,4,5-Trifluoromandelic acid is governed by a delicate balance of intermolecular forces between the solute and the solvent molecules.

-

"Like Dissolves Like": This fundamental principle suggests that solutes will have higher solubility in solvents with similar polarity. The presence of both a polar carboxylic acid and hydroxyl group, and a less polar trifluorophenyl ring gives 2,4,5-Trifluoromandelic acid a dual character.

-

Hydrogen Bonding: The carboxylic acid and hydroxyl moieties of 2,4,5-Trifluoromandelic acid can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding, such as alcohols, will exhibit enhanced solubility.

-

Dipole-Dipole Interactions: The polar C-F bonds and the carbonyl group contribute to the molecule's overall dipole moment, allowing for favorable interactions with polar solvents.

-

Van der Waals Forces: These non-specific interactions are present in all systems and contribute to the overall solvation process.

Visualizing the Intermolecular Interactions

Caption: Relationship between solute properties and solvent characteristics.

Conclusion and Future Outlook

This technical guide provides a foundational understanding of the solubility profile of 2,4,5-Trifluoromandelic acid. While quantitative data remains to be extensively published, the qualitative insights and the detailed experimental protocol presented herein empower researchers to systematically investigate and determine the precise solubility in their specific solvent systems. A thorough characterization of the solubility of this important building block will undoubtedly facilitate more efficient and robust processes in the development of novel pharmaceuticals. Future work should focus on generating a comprehensive quantitative solubility database for 2,4,5-Trifluoromandelic acid in a wide array of pharmaceutically relevant solvents at various temperatures.

References

- WO 2019/007578 A1. (2019). PREPARATION OF THE INTERMEDIATE 2,4,5-TRIFLUOROPHENYLACETIC ACID. Google Patents.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

New Jersey Department of Health. (2001). 2,4,5-(TRICHLOROPHENOXY) ACETIC ACID HAZARD SUMMARY. Retrieved from [Link]

-

LookChem. (n.d.). 2,4,5-Trifluorophenylacetic Acid: Properties, Applications & Quality Specifications. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models | Industrial & Engineering Chemistry Research. Retrieved from [Link]

- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

-

PubChem. (n.d.). 2,4,5-Trifluorophenylacetic acid. Retrieved from [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ResearchGate. (2017). What is the liquid that 4-Trifluoromethylsalicylic acid (CAS: 328-90-5) is indissoluble in?. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) and toxicity risks for 2,4,5-Trifluoromandelic acid

This technical guide provides a comprehensive safety and risk profile for 2,4,5-Trifluoromandelic acid , a critical fluorinated building block in pharmaceutical synthesis.[1]

Executive Summary

2,4,5-Trifluoromandelic acid (CAS 375369-29-2) is a specialized fluorinated alpha-hydroxy acid used primarily as a key intermediate in the synthesis of Sitagliptin (Januvia), a DPP-4 inhibitor for Type 2 diabetes.[1] Its safety profile is dominated by its acidic nature and the metabolic stability of the trifluorophenyl ring. While acute toxicity data is often extrapolated from its downstream derivative (2,4,5-trifluorophenylacetic acid), its handling requires strict adherence to protocols for corrosive/irritant organic acids with the added precaution of potential fluoride ion liberation under extreme thermal decomposition.[1]

Chemical Identity & Physicochemical Properties

Understanding the physical state and solubility is the first line of defense in exposure prevention.

| Property | Specification | Relevance to Safety |

| Chemical Name | 2-Hydroxy-2-(2,4,5-trifluorophenyl)acetic acid | Official IUPAC designation.[1][2] |

| CAS Number | 375369-29-2 | Unique identifier for inventory/emergency checks. |

| Molecular Formula | C₈H₅F₃O₃ | Fluorinated aromatic structure. |

| Molecular Weight | 222.12 g/mol | Heavy organic molecule; dust settles quickly. |

| Appearance | White to Off-white Crystalline Solid | Dust inhalation is the primary airborne risk. |

| Acidity (pKa) | ~3.2 (Predicted) | Stronger acid than mandelic acid (pKa 3.4) due to F-substitution. |

| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate | Readily absorbed through skin if dissolved in organic solvents.[1] |

Hazard Identification (GHS Classification)

Based on verified vendor data (Fluorochem, BLD Pharm) and structural analogs.[1]

GHS Label Elements

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)

| Code | Hazard Description | Mechanism of Action |

| H315 | Causes skin irritation.[3] | Acidic proton donation disrupts keratin/lipid barrier. |

| H319 | Causes serious eye irritation.[1][3] | Low pH causes immediate protein denaturation in corneal tissue. |

| H335 | May cause respiratory irritation.[1][3][4] | Inhalation of dust irritates mucous membranes (upper respiratory tract). |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do.[1][3][5] Continue rinsing.[1][3][4][5]

Toxicological Profile & Risk Assessment

Acute Toxicity Mechanisms

While specific LD50 data for this isomer is proprietary, risk is assessed via Read-Across from Mandelic Acid and 2,4,5-Trifluorophenylacetic acid.[1]

-

Oral Toxicity: Predicted to be Harmful (Category 4) . Ingestion may cause gastrointestinal burns, nausea, and metabolic acidosis.[1]

-

Dermal Toxicity: Moderate risk. The lipophilicity introduced by the three fluorine atoms enhances skin permeation compared to non-fluorinated mandelic acid.

-

Inhalation: High risk in powder form. The trifluoro-substitution increases the compound's stability, meaning inhaled dust may persist longer in lung tissue before clearance.[1]

Thermal Decomposition & HF Risk

CRITICAL WARNING: Unlike non-fluorinated acids, 2,4,5-Trifluoromandelic acid poses a unique thermal risk.[1]

-

Decomposition Product: Upon combustion or heating >250°C, the carbon-fluorine bonds may rupture, releasing Hydrogen Fluoride (HF) gas.[1]

-

Mechanism: Oxidative degradation of the aromatic ring releases F- ions, which combine with atmospheric moisture to form HF.

-

Action: Firefighters must use full chemically resistant gear and SCBA. Standard water spray may create hydrofluoric acid runoff.[1]

Safe Handling & Engineering Controls

Engineering Control Workflow

The following diagram illustrates the decision logic for handling this compound based on the physical state (Solid vs. Solution).

Caption: Decision matrix for engineering controls based on quantity and physical state. Note the escalation to Glove Box for large-scale powder handling.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Nitrile (0.11 mm) is sufficient for solid handling. For solutions in DMSO/Methanol, Butyl Rubber is required due to the solvent's permeation properties carrying the fluorinated acid through nitrile.

-

Respiratory: If handling open powder outside a hood (not recommended), a P100 particulate respirator is mandatory.[1]

-

Eye Protection: Chemical safety goggles. Face shield required during reactor loading.[1]

Synthesis & Applications Context

Understanding the chemical role of this compound aids in assessing process risks. It is a direct precursor to 2,4,5-Trifluorophenylacetic acid , the "Sitagliptin Fragment".[1]

Reaction Pathway & Risk Points

The conversion involves the removal of the alpha-hydroxy group, often requiring strong reducing agents (e.g., HI/Red Phosphorus or catalytic hydrogenation).[1]

Caption: Synthetic utility of 2,4,5-Trifluoromandelic acid. The "Reduction Step" is the primary chemical transformation utilizing this SDS subject.

Emergency Response Protocols

First Aid

-

Eye Contact: Flush immediately with water for 15 minutes.[4] Do not use neutralizing eye drops.

-

Skin Contact: Wash with soap and water.[6] If redness persists, consider potential fluoride ion involvement (rare for stable aryl fluorides, but possible if decomposed).[1] Calcium Gluconate gel should be available in the lab as a precaution for all fluorinated compound work.

-

Ingestion: Do NOT induce vomiting. Drink 2-4 cupfuls of milk or water to dilute acidity.

Spill Cleanup

-

Isolate: Evacuate non-essential personnel.

-

PPE: Don full PPE (Goggles, Lab coat, Nitrile gloves).[1]

-

Neutralize: Cover spill with Sodium Bicarbonate (NaHCO₃) or Soda Ash. Wait for bubbling (CO₂ release) to cease.

-

Collect: Sweep up the white slurry/paste into a hazardous waste container labeled "Organic Acid Waste + Fluorides".

References

-

Pharmaffiliates. (n.d.). 2,4,5-Trifluoromandelic Acid - CAS 375369-29-2 Product Data. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2025). 2,4,5-Trifluorophenylacetic acid (Downstream Derivative Safety Profile). Retrieved from [Link]

- Google Patents. (2019). WO2019007578A1: Efficient process for the preparation of Sitagliptin.

Sources

- 1. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. unitedindustrial.co.uk [unitedindustrial.co.uk]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. harger.com [harger.com]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

The Strategic Incorporation of Fluorine in Mandelic Acid Analogs: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Understated Power of a Single Atom

In the landscape of medicinal chemistry and materials science, the mandelic acid scaffold stands as a "privileged" structure—a versatile and chiral building block ripe for modification.[1] Its inherent biological activity and synthetic accessibility have made it a cornerstone in the development of pharmaceuticals ranging from antibiotics to anticancer agents.[2] This guide delves into a specific and highly impactful modification of this scaffold: the incorporation of fluorine. The strategic placement of fluorine atoms on the mandelic acid framework can dramatically alter its physicochemical and biological properties, offering a powerful tool for molecular design and optimization.[3] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of fluorinated mandelic acid analogs. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to leverage the unique attributes of fluorine in your own research and development endeavors.

The Rationale for Fluorination: Enhancing the Mandelic Acid Scaffold

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[3] The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart a range of beneficial effects. When applied to the mandelic acid scaffold, these effects can be strategically harnessed to:

-

Modulate Acidity and pKa: The strong electron-withdrawing nature of fluorine can significantly increase the acidity of the carboxylic acid moiety in mandelic acid. This can influence the compound's ionization state at physiological pH, impacting its solubility, membrane permeability, and interaction with biological targets.

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine at positions susceptible to oxidative metabolism can block these pathways, thereby increasing the compound's in vivo half-life.[4]

-

Tune Lipophilicity: Fluorine can have a complex effect on lipophilicity. While a single fluorine atom may have a minimal effect, the introduction of multiple fluorine atoms or a trifluoromethyl group can significantly increase lipophilicity, which can enhance membrane permeability and cellular uptake.[4]

-

Induce Favorable Conformational Changes: The stereoelectronic effects of the C-F bond can influence the conformational preferences of the molecule. This can lead to a more favorable orientation for binding to a target receptor or enzyme active site.[3]

-

Improve Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets. These interactions can contribute to enhanced binding affinity and potency.

The following diagram illustrates the key properties of fluorine that are leveraged in the design of fluorinated mandelic acid analogs.

Caption: Key Properties of Fluorine Utilized in Drug Design.

Synthesis of Fluorinated Mandelic Acid Analogs

The synthesis of fluorinated mandelic acid analogs can be approached through two primary strategies: chemical synthesis and biocatalysis. The choice of method often depends on the desired substitution pattern, enantiomeric purity, and scalability.

Chemical Synthesis

Traditional chemical synthesis offers a versatile toolbox for introducing fluorine onto the mandelic acid scaffold. Common starting materials include fluorinated benzaldehydes or acetophenones.

A prevalent method for synthesizing mandelic acids is the cyanohydrin route, starting from the corresponding benzaldehyde.[5] This can be adapted for fluorinated analogs.

Workflow: Cyanohydrin Route to Fluorinated Mandelic Acids

Caption: Cyanohydrin synthesis workflow for fluorinated mandelic acids.

Experimental Protocol: Synthesis of 4-Fluoromandelic Acid via the Cyanohydrin Route

This protocol is a representative example based on established methods for mandelic acid synthesis.[6]

-

Formation of the Bisulfite Adduct:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 4-fluorobenzaldehyde in 50 mL of ethanol.

-

Slowly add a saturated solution of sodium bisulfite (NaHSO₃) in water with vigorous stirring until a thick white precipitate forms.

-

Continue stirring for 30 minutes at room temperature.

-

Filter the precipitate and wash with cold ethanol.

-

-

Formation of 4-Fluoromandelonitrile:

-

Suspend the bisulfite adduct in 50 mL of water.

-

In a separate beaker, dissolve an equimolar amount of potassium cyanide (KCN) in a minimal amount of water. Caution: KCN is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Slowly add the KCN solution to the bisulfite adduct suspension with stirring. The precipitate should dissolve.

-

Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude 4-fluoromandelonitrile.

-

-

Hydrolysis to 4-Fluoromandelic Acid:

-

Add the crude 4-fluoromandelonitrile to 50 mL of concentrated hydrochloric acid.

-

Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling, the product may precipitate. If not, extract the acidic solution with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude 4-fluoromandelic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure 4-fluoromandelic acid.

-

For applications in drug discovery, obtaining enantiomerically pure fluorinated mandelic acids is often crucial.[7] Asymmetric synthesis methods employ chiral catalysts or auxiliaries to selectively produce one enantiomer.

One approach involves the asymmetric reduction of a fluorinated α-keto ester precursor. Chiral catalysts, such as those based on transition metals with chiral ligands, can stereoselectively deliver a hydride to the ketone, establishing the chiral center.

Another strategy is the use of chiral resolving agents. For instance, racemic 4-chloromandelic acid has been resolved using (R)-1-naphthalene ethylamine to selectively crystallize the salt of the (R)-enantiomer.[8] This method can be adapted for fluorinated analogs.

Biocatalysis

Biocatalytic methods offer a green and highly selective alternative to chemical synthesis for producing chiral fluorinated mandelic acids.[9] Enzymes can operate under mild conditions and often exhibit excellent enantioselectivity.

Nitrilases are enzymes that can directly hydrolyze nitriles to carboxylic acids. By using a nitrilase with high enantioselectivity, it is possible to convert a racemic fluorinated mandelonitrile to a single enantiomer of the corresponding mandelic acid, or to perform a kinetic resolution.

Dehydrogenases can be used for the asymmetric reduction of fluorinated α-keto acids or esters to the corresponding α-hydroxy acids. By selecting an appropriate dehydrogenase and cofactor regeneration system, high yields and enantiomeric excesses can be achieved.

Multi-enzyme cascade reactions can be designed to produce chiral fluorinated mandelic acids from simple starting materials. For example, a cascade involving a hydroxynitrile lyase and a nitrilase can convert a fluorinated benzaldehyde and a cyanide source directly into an enantiopure fluorinated mandelic acid.[10]

Workflow: Biocatalytic Cascade for (S)-Fluoromandelic Acid

Caption: A two-enzyme cascade for the asymmetric synthesis of (S)-fluoromandelic acid.

Physicochemical Properties of Fluorinated Mandelic Acid Analogs

The introduction of fluorine can significantly alter the physicochemical properties of mandelic acid. Understanding these changes is crucial for predicting the behavior of these analogs in biological systems.

| Property | Effect of Fluorination | Rationale |

| pKa | Decreases (increased acidity) | The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion. |

| Lipophilicity (logP) | Generally increases, but can be position-dependent | Fluorine is more lipophilic than hydrogen. The overall effect depends on the number and position of fluorine atoms. |

| Metabolic Stability | Increases | The high strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[4] |

| Conformation | Can be significantly altered | The stereoelectronic effects of the C-F bond can influence torsional angles and overall molecular shape.[3] |

| Hydrogen Bonding | The C-F bond can act as a weak hydrogen bond acceptor. | This can lead to additional interactions with biological targets. |

Applications in Drug Discovery and Beyond

The unique properties of fluorinated mandelic acid analogs have led to their exploration in various fields, most notably in drug discovery and agrochemicals.

Drug Discovery

The mandelic acid scaffold is a key component in a wide range of therapeutic agents.[1] The addition of fluorine can enhance the efficacy and pharmacokinetic profiles of these drugs.

-

Antithrombotic Agents: Mandelic acid derivatives have been investigated as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. The introduction of electron-withdrawing groups like fluorine on the aromatic ring can improve binding to the S4 pocket of the enzyme.[1]

-

Antifungal Agents: Novel mandelic acid derivatives containing fluorine have been synthesized and shown to possess significant fungicidal activity.

-

Anticancer Agents: The incorporation of fluorine into nucleoside analogs has been shown to increase their antiviral and anticancer activity.[11] While not direct mandelic acid analogs, this highlights the potential of fluorine in modulating the activity of bioactive molecules.

-

Neurodegenerative Diseases: Fluorinated benzenesulfonamides have been shown to inhibit the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease.[12][13] This suggests that fluorinated aromatic compounds could be a promising avenue for developing therapeutics for neurodegenerative disorders.

Agrochemicals

Mandelic acid derivatives are also important in the development of new pesticides. The introduction of fluorine can enhance the potency and environmental stability of these compounds. For example, mandipropamid is a commercial fungicide that contains a mandelic acid amide moiety.

Materials Science

Chiral coordination polymers constructed from mandelic acid and its derivatives, including 3,5-difluoromandelic acid, have shown promise in enantioselective recognition and sensing. The fluorine atoms can influence the crystal packing and hydrogen bonding networks within these materials.

Spectroscopic Characterization

The characterization of fluorinated mandelic acid analogs relies on standard spectroscopic techniques. The presence of fluorine introduces unique spectral features.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The signals of protons on the aromatic ring will be split by neighboring fluorine atoms (H-F coupling). The coupling constants can help determine the position of the fluorine substituent.

-

¹³C NMR: The carbon atoms bonded to fluorine will show a large one-bond C-F coupling constant. Carbons further away will exhibit smaller two- and three-bond couplings.

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine signal provides information about its electronic environment.

-

-

Infrared (IR) Spectroscopy: The C-F bond stretching vibration typically appears in the region of 1000-1400 cm⁻¹.

-

Mass Spectrometry (MS): The presence of fluorine can be readily identified by the characteristic isotopic pattern of the molecular ion.

Conclusion and Future Outlook

Fluorinated mandelic acid analogs represent a powerful class of molecules with significant potential in drug discovery, agrochemicals, and materials science. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical and biological properties, leading to compounds with enhanced potency, selectivity, and metabolic stability. As our understanding of the intricate interplay between fluorine and biological systems deepens, and as new synthetic methodologies for selective fluorination emerge, we can expect to see a growing number of innovative applications for these versatile building blocks. The continued exploration of both chemical and biocatalytic routes to enantiomerically pure fluorinated mandelic acids will undoubtedly pave the way for the development of next-generation therapeutics and advanced materials.

References

- [No Author]. (2026). Mandelic Acid Derivatives: Unlocking Versatility from Medicine to Piperonal Synthesis. RSC Advances.

-

Acosta, B. A. (n.d.). Synthesis of Mandelic Acid. Scribd. [Link]

-

[No Author]. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. NIH. [Link]

-

[No Author]. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI. [Link]

-

[No Author]. (n.d.). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. NIH. [Link]

-

[No Author]. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

-

[No Author]. (n.d.). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PMC. [Link]

-

[No Author]. (n.d.). Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. MDPI. [Link]

-

[No Author]. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. NIH. [Link]

- [No Author]. (2026).

-

[No Author]. (n.d.). New Chiral Ligands Derived from Mandelic Acid: Synthesis and Application in the Asymmetric Phenyl Transfer Reaction to an Aromatic Aldehyde. ResearchGate. [Link]

- [No Author]. (n.d.). Preparing method of (R)-(-)-4-chloromandelic acid.

-

[No Author]. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

-

[No Author]. (2024). (PDF) Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. ResearchGate. [Link]

-

[No Author]. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. NIH. [Link]

-

[No Author]. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PMC. [Link]

-

[No Author]. (n.d.). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. MDPI. [Link]

-

[No Author]. (n.d.). mandelamide. Organic Syntheses Procedure. [Link]

-

[No Author]. (n.d.). Synthesis and fungicidal activity of new fluorine-containing mandelic acid amide compounds. [Link]

-

[No Author]. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

-

[No Author]. (n.d.). Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. NIH. [Link]

-

[No Author]. (2025). Correlative Analysis Among experimental and Theoretical Structural, Thermochemical, and Molecular Spectroscopic Parameters of Crystals of Mandelic Acid. Preprints.org. [Link]

-

[No Author]. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]

-

[No Author]. (2023). Asymmetric C1 Extension of Aldehydes through Biocatalytic Cascades for Stereodivergent Synthesis of Mandelic Acids. PubMed. [Link]

-

[No Author]. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

-

[No Author]. (n.d.). Functionalized Amino Acids. CORE. [Link]

-

[No Author]. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Radboud Repository. [Link]

-

[No Author]. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

-

[No Author]. (n.d.). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. PlumX. [Link]

-

[No Author]. (n.d.). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science (RSC Publishing). [Link]

-

[No Author]. (n.d.). Colorimetric enantiodiscrimination of mandelic acid by indicator displacement assay. [Link]

-

[No Author]. (2021). Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. [Link]

Sources

- 1. Mandelic Acid Derivatives: Unlocking Versatility from Medicine to Piperonal Synthesis - Symb ChemTech [symbchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. preprints.org [preprints.org]

- 8. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]

- 9. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric C1 Extension of Aldehydes through Biocatalytic Cascades for Stereodivergent Synthesis of Mandelic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Resolution Enantiomeric Analysis Using 2,4,5-Trifluoromandelic Acid (TFMA)

Executive Summary: The Fluorine Advantage

In the landscape of chiral analysis, 2,4,5-Trifluoromandelic acid (TFMA) represents a potent evolution of the classical mandelic acid scaffold.[1] While traditional Chiral Solvating Agents (CSAs) like Mosher’s acid or unsubstituted mandelic acid rely heavily on 1H NMR—often plagued by signal overlap in complex molecules—TFMA leverages the 19F NMR silent background.[2]

The strategic placement of fluorine atoms at the 2, 4, and 5 positions of the aromatic ring provides three distinct, highly sensitive NMR probes. These atoms are electronically coupled to the chiral center, making them exceptionally responsive to the diastereomeric environment created upon complexation with a chiral analyte.[1] This guide details the methodology for utilizing TFMA to determine Enantiomeric Excess (ee) in chiral amines, alcohols, and sulfoxides.[1]

Mechanistic Principles

The Diastereomeric Complex

TFMA functions by forming a transient, fast-exchanging diastereomeric complex with the target analyte in solution.[1][2] The mechanism of interaction depends on the functional group of the analyte:[1]

-

Chiral Amines: Formation of a contact ion pair .[2] The carboxylic acid of TFMA protonates the amine, creating an ammonium-carboxylate salt.[1][2] The chiral discrimination arises from steric locking between the TFMA phenyl ring and the substituents of the amine.[1]

-

Chiral Alcohols/Sulfoxides: Formation of hydrogen-bonded assemblies .[2] The

-hydroxyl group and the carboxylic moiety of TFMA act as both donors and acceptors, creating a rigid "two-point" binding motif.

The Fluorine Reporter Effect

Unlike single-fluorine CSAs (e.g., Pirkle’s alcohol), TFMA offers a "multiplexed" readout.[1]

-

Ortho-F (C2): Sensitive to steric bulk near the binding site.[2]

-

Para-F (C4): Sensitive to electronic perturbations and

-stacking.[2] -

Meta-F (C5): Often serves as an internal reference or secondary probe.[2]

The chemical shift non-equivalence (

Experimental Protocol

Materials and Reagents

-

CSA: (S)-(+)-2,4,5-Trifluoromandelic acid (or the (R)-enantiomer, depending on availability/target). Note: Ensure optical purity >99% ee.

-

Solvent: CDCl3 (Chloroform-d) is the standard baseline.[2] C6D6 (Benzene-d6) is recommended if

- -

Analyte: ~5-10 mg of the chiral amine or alcohol.[2]

Preparation Workflow

The following protocol utilizes a titration method to identify the optimal CSA:Analyte ratio, ensuring maximum resolution.

Step 1: Analyte Baseline

Dissolve 0.05 mmol of the racemic analyte in 500

Step 2: CSA Addition (0.5 eq) Add 0.025 mmol (0.5 equivalents) of TFMA directly to the NMR tube.[2] Shake vigorously for 30 seconds.

-

Observation: If the solution becomes cloudy (salt precipitation), add minimal drops of DMSO-d6 to solubilize, though be aware this may reduce

.[1]

Step 3: Equilibration and Measurement Allow the sample to equilibrate for 5 minutes. Acquire 1H and 19F spectra.[2]

-

Target: Look for splitting of the analyte signals or the TFMA fluorine signals.[2]

Step 4: Saturation (1.0 - 2.0 eq) Add TFMA in increments (bringing total to 1.0, then 1.5, then 2.0 equivalents).

-

Rationale: The chemical shift difference (

) often maximizes when the equilibrium is pushed fully toward the complex.[2] For amines, a 1:1 ratio is usually sufficient.[1][2] For weaker binders (alcohols), 2:1 or higher may be required.[2]

Visualization of Workflow

Figure 1: Step-by-step decision tree for CSA titration experiments.

Data Analysis and Interpretation

Calculating Enantiomeric Excess (ee)

Once the signals are split, integration is performed on the 19F signals of the CSA (which are now diastereotopic due to the analyte) or the analyte signals .

[2]Where

Interpreting (Chemical Shift Non-equivalence)

The magnitude of

| Interpretation | Action | |

| < 0.01 | Weak interaction or fast exchange averaging.[2] | Cool sample to -20°C or switch solvent to C6D6.[2] |

| 0.01 - 0.05 | Moderate recognition.[2] | Sufficient for semi-quantitative work; verify integration carefully. |

| > 0.05 | Strong recognition. | Ideal for precise quantitative ee determination.[2] |

The "Sense of Twist"

For absolute configuration assignment (R vs S), one must often rely on empirical models similar to the Mosher model. Generally, the shielding/deshielding effects of the TFMA phenyl ring on the analyte protons can be mapped.[1] However, for pure ee determination, assignment is not strictly necessary—only the ratio of the two species is required.[1]

Troubleshooting Guide

Problem: Broad Signals (No distinct splitting)

-

Cause: Exchange rate between the free and complexed species is intermediate on the NMR timescale (coalescence).[2]

-

Solution: Lower the temperature (e.g., 253 K). This slows the exchange, sharpening the signals into distinct diastereomeric peaks.[1][2]

Problem: Insoluble Complex

-

Cause: Ion-pair salts of TFMA and amines can be non-polar.[2]

-

Solution: Titrate in small amounts of Methanol-d4. Warning: This will reduce the association constant (

), potentially lowering

Problem: Complex 19F Multiplets

-

Cause: J-coupling between the three fluorine atoms (F-F coupling) and protons.[2]

-

Solution: Use 19F{1H} decoupled acquisition sequences to simplify the spectrum into singlets.

Interaction Model Diagram

The following diagram illustrates the hypothetical "Two-Point" binding model for a primary amine analyte, highlighting the steric clash that leads to differentiation.

Figure 2: Mechanistic interaction model showing the primary ionic anchor and secondary hydrogen bond stabilizing the diastereomeric complex.[1]

References

-

Wenzel, T. J. (2018).[2] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[2] [2]

-

Context: Foundational text on CSA mechanisms and protocols.[2]

-

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1][2] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.[1][2]

- Context: Authoritative review on using mandelic acid derivatives (like MPA and MTPA) for stereochemical assignment.

-

Parker, D. (1991).[2] NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.[1][2]

-

Context: Classic reference establishing the principles of CSA titration and solvent effects.[2]

-

-

Omota, L.-M., Iulian, O., & Oancea, D. (2026).[1][2] Mandelic Acid Derivatives: Unlocking Versatility from Medicine to Piperonal Synthesis.[2][3] RSC Advances.

-

Context: Recent review highlighting the structural versatility and synthesis of fluorinated mandelic acid derivatives.[2]

-

-

Sigma-Aldrich. (n.d.).[2] 2,4,5-Trifluorophenylacetic acid Product Specification.

-

Context: Specifications and physical properties of the structural analog/precursor, validating chemical availability.[1]

-

Sources

- 1. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 2. 2,4,5-Trifluorophenylacetic acid | C8H5F3O2 | CID 2777950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mandelic Acid Derivatives: Unlocking Versatility from Medicine to Piperonal Synthesis - Symb ChemTech [symbchem.com]

Application Note: Preparation of Pharmaceutical Intermediates Using 2,4,5-Trifluoromandelic Acid

[1][2][3][4]

Executive Summary

This application note details the strategic utilization of 2,4,5-Trifluoromandelic acid (TFMA) as a high-value chiral pool and structural precursor in the synthesis of 2,4,5-Trifluorophenylacetic acid (TFPAA) .[1] TFPAA is the critical pharmacophore backbone for Sitagliptin (Januvia®) , a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes.[1]

While traditional routes to TFPAA involve unstable Grignard reagents or expensive metal catalysts, this guide focuses on a robust, scalable reductive dehydroxylation protocol .[1] This method offers superior atom economy and avoids hazardous organometallic steps, making it the preferred route for late-stage pharmaceutical intermediate manufacturing.[1]

Chemical Context & Mechanism[1][3][4][5][6][7][8]

The Molecule

2,4,5-Trifluoromandelic acid is a bifunctional building block containing a carboxylic acid and a benzylic hydroxyl group.[1] The presence of three fluorine atoms on the aromatic ring significantly alters the electronic landscape, increasing lipophilicity and metabolic stability—key traits for the Sitagliptin pharmacophore.[1]

Reaction Pathway

The primary application described here is the chemoselective reduction of the benzylic hydroxyl group to a methylene group.[1] The mechanism proceeds via an iodide-catalyzed reduction using phosphorous acid (

-

Activation: Protonation of the benzylic hydroxyl group by MSA.

-

Substitution: Nucleophilic attack by iodide (

) to form the transient benzyl iodide. -

Reduction: Reduction of the benzyl iodide by phosphorous acid to yield the phenylacetic acid derivative.[1]

Figure 1: Strategic pathway from Mandelic Acid precursor to Sitagliptin API.[1]

Detailed Experimental Protocol

Protocol A: Reductive Dehydroxylation (H3PO3/NaI System)

Objective: Synthesis of 2,4,5-Trifluorophenylacetic acid (TFPAA) with >99% conversion.[1][2] Scale: 10.0 g Input (Laboratory Scale) -> Scalable to Pilot.

Reagents & Materials

| Reagent | CAS No.[1][3][4][5][6][7][2][8][9][10] | Equiv.[1][2] | Quantity | Role |

| 2,4,5-Trifluoromandelic Acid | 375369-29-2 | 1.0 | 10.0 g | Starting Material |

| Phosphorous Acid (H3PO3) | 13598-36-2 | 6.0 | 23.9 g | Reductant |

| Sodium Iodide (NaI) | 7681-82-5 | 0.1 | 0.73 g | Catalyst |

| Methanesulfonic Acid (MSA) | 75-75-2 | 0.1 | 0.47 g | Solvent/Catalyst |

| Methyl tert-butyl ether (MTBE) | 1634-04-4 | - | 30 mL | Extraction Solvent |

| Toluene | 108-88-3 | - | As req.[1] | Recrystallization |

Step-by-Step Procedure

-

Reactor Setup: Equip a 100 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Ensure the system is purged with nitrogen.[1]

-

Charging: Add 10.0 g of 2,4,5-Trifluoromandelic acid and 23.9 g of H3PO3 to the flask.

-

Catalyst Addition: Add 0.73 g of NaI and 0.47 g of MSA . Note: MSA acts as both a solvent aid and proton source.[1]

-

Reaction: Heat the mixture to 95–105°C . Maintain agitation at 400 rpm.

-

Monitoring: Stir for 24 hours . Sample an aliquot for HPLC analysis (See Section 4) to ensure conversion >99%.

-

Quenching: Cool the reaction mixture to room temperature (20–25°C).

-

Extraction:

-

Isolation: Concentrate the combined organic layers under vacuum at 35°C to yield crude TFPAA solid.

-

Purification: Recrystallize the crude solid from Toluene .

Expected Results

-

Yield: ~6.4 g (69.5% Molar Yield)

Protocol B: Alternative Route via Chloro-Intermediate

Note: This route is provided for historical comparison or instances where phosphorous acid is restricted.[1] It generally offers lower yields (~75%).[1][4]

Analytical Quality Control

HPLC Method for Conversion Monitoring

To validate the endpoint of the reaction, use the following Reverse Phase HPLC method.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm |

| Retention Times | TFMA: ~3.5 min |

Impurity Profile[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<90%) | Insufficient temperature or catalyst deactivation.[1] | Ensure internal temp reaches 95°C. Verify NaI quality (iodine source is critical).[1] |

| Dark Product Color | Iodine liberation.[1] | Wash organic layer with 5% Sodium Thiosulfate solution during workup to remove residual iodine.[1] |

| Low Yield | Product loss in aqueous phase.[1] | TFPAA is acidic ( |

Safety & Handling

References

-

Merck & Co., Inc. "Process for the preparation of sitagliptin intermediate."[1] Google Patents, EP3424927B1.[1] Link

-

ChemicalBook. "2,4,5-Trifluorophenylacetic acid Properties and Synthesis." ChemicalBook.[1][2][9] Link

-

Ossila. "2,4,5-Trifluorophenylacetic acid: Perovskite Solar Cell Additive."[1] Ossila Product Guide. Link

-

Vertex AI Search. "Synthesis of 2,4,5-trifluorophenylacetic acid from 2,4,5-trifluoromandelic acid."[1][5] Aggregated Technical Data. 3[1][5][11][2][8]

Sources

- 1. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 2. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP3424927B1 - Efficient process for the preparation of sitagliptin through a very effective preparation of the intermediate 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. ossila.com [ossila.com]

- 8. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 9. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Process For Preparation Of Trifluorophenyl Acetic Acid And [quickcompany.in]

Application Note: High-Resolution Chiral Analysis of Alcohols using 2,4,5-Trifluoromandelic Acid (TFMA)

This Application Note is structured as a high-level technical guide for analytical chemists and process scientists. It addresses the specific request to utilize 2,4,5-Trifluoromandelic acid (TFMA) —a key intermediate in Sitagliptin synthesis—as a potent Chiral Derivatizing Agent (CDA) for the NMR-based absolute configuration determination of alcohols.

Executive Summary

The determination of absolute configuration (AC) of chiral secondary alcohols is a critical step in drug development. While X-ray crystallography is definitive, it requires single crystals. NMR spectroscopy using Chiral Derivatizing Agents (CDAs) is the preferred solution for non-crystalline samples.

This guide details the protocol for using 2,4,5-Trifluoromandelic acid (TFMA) as a CDA. Unlike standard agents like Mosher’s acid (MTPA) or Mandelic acid (MPA), TFMA leverages three fluorine atoms on the aromatic ring. This provides a triple-probe 19F NMR signature , offering superior sensitivity and spectral dispersion compared to 1H NMR methods, particularly for sterically crowded or complex alcohols where proton overlap is problematic.

Key Advantages of TFMA:

-

19F Sensitivity: 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range.

-

Spectral Clarity: No background interference from the hydrocarbon backbone of the analyte.

-

Availability: Readily available in high enantiomeric purity (>99% ee) due to its role as a key intermediate in the industrial synthesis of Sitagliptin (Januvia®).

Scientific Principles & Mechanism

The Derivatization Principle

The method relies on the conversion of a chiral alcohol (substrate) into a pair of diastereomeric esters using enantiomerically pure TFMA.

Since the resulting esters are diastereomers, they possess distinct physical properties, including NMR chemical shifts (

The Shielding Cone Mechanism

The chiral discrimination arises from the preferred conformation of the TFMA ester in solution. The 2,4,5-trifluorophenyl group exerts a magnetic anisotropic effect (shielding/deshielding) on the protons and fluorines of the alcohol moiety.

-

Conformational Lock: The ester linkage adopts a specific conformation (often synperiplanar regarding the C=O and C-H bonds of the mandelate moiety) to minimize steric strain.

-

Anisotropy: Substituents of the alcohol residing above the plane of the trifluorophenyl ring are shielded (upfield shift), while those in the plane or deshelding zones are shifted downfield.

-

19F Reporter: Conversely, the chiral center of the alcohol influences the chemical environment of the TFMA fluorine atoms. The difference in chemical shift (

) allows for the assignment of configuration based on established sector rules.

Workflow Visualization

Figure 1: Operational workflow for TFMA derivatization and analysis.

Experimental Protocol

Materials & Reagents[1]

-

Substrate: Chiral Alcohol (~10–20 mg).

-

Reagent: (S)-(+)-2,4,5-Trifluoromandelic acid (CAS: 143316-29-6) or its (R) enantiomer. Note: Ensure optical purity >99%.

-

Coupling Agents: N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).

-

Solvent: Anhydrous Dichloromethane (DCM).

Derivatization Procedure (Steglich Esterification)

This protocol describes the "Double Derivatization" method (preparing both R- and S-TFMA esters), which is the most reliable method for absolute configuration assignment.

-

Preparation: In a clean, dry 4 mL vial equipped with a magnetic stir bar, dissolve the Alcohol (0.1 mmol, 1.0 equiv) in anhydrous DCM (1.0 mL).

-

Addition: Add (S)-TFMA (0.12 mmol, 1.2 equiv) and DMAP (0.01 mmol, 0.1 equiv).

-

Activation: Cool the mixture to 0°C (ice bath) and add DCC (0.12 mmol, 1.2 equiv) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (or 19F NMR of an aliquot) for consumption of the alcohol.

-

Checkpoint: The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

-

Workup:

-

Filter the reaction mixture through a small pad of Celite or a cotton plug to remove the DCU precipitate.

-

Dilute with DCM (5 mL) and wash with saturated NaHCO₃ (2 x 2 mL) to remove unreacted acid, followed by 1M HCl (2 x 2 mL) to remove DMAP.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc). Note: For simple alcohols, the crude ester is often pure enough for NMR if the acid wash was effective.

-

Repeat: Repeat steps 1–6 using (R)-TFMA to generate the diastereomeric partner.

NMR Acquisition Parameters

Dissolve the purified esters in CDCl₃ (approx. 10–15 mg in 0.6 mL).

| Parameter | 1H NMR Setting | 19F NMR Setting | Rationale |

| Frequency | 400 MHz or higher | 376 MHz (at 400 MHz machine) | Higher field improves dispersion. |

| Spectral Width | -2 to 14 ppm | -100 to -180 ppm | Covers all F-signals of TFMA. |

| Relaxation Delay (D1) | 1.0 – 2.0 sec | 2.0 – 5.0 sec | Fluorines often have longer T1; ensure quantitative integration. |

| Decoupling | None | 1H-Decoupled (inverse gated) | Simplifies F-spectrum to singlets/multiplets without H-coupling. |

| Scans (NS) | 16–32 | 32–64 | 19F is sensitive, but adequate S/N is required for minor isomer detection. |

Data Analysis & Interpretation

The Calculation

The absolute configuration is assigned by comparing the chemical shifts of the protons (or fluorines) in the two diastereomeric esters.

Define the chemical shift difference as:

Note: Some conventions use

Assignment using the Sector Rule (Mosher Model)

For Mandelic acid derivatives, the conformation is generally assumed to have the C-H of the mandelate syn to the Carbonyl (C=O).

-

Construct a Newman Projection: View the ester along the C(alcohol)-O(ester) bond.

-

Map the Shifts:

-

Substituents on the alcohol that are shielded (positive

values if defined as -

Substituents that are deshielded (negative

) reside on the opposite side.

-

-

19F Analysis (The TFMA Advantage):

-

The TFMA group itself contains three fluorine signals (positions 2, 4, and 5).

-

The ortho-fluorine (F-2) is most sensitive to the steric bulk of the alcohol's substituents.

-

If the bulky group of the alcohol is spatially close to F-2 in one diastereomer, it will cause a significant steric compression shift (usually downfield) or a ring-current shielding effect depending on the exact geometry.

-

Protocol: Compare the F-2 shifts. The diastereomer with the bulky group cis to the phenyl ring often shows distinct shielding patterns.

-

Example Data Table (Hypothetical)

| Signal | Spatial Assignment | |||

| Alcohol H-1 (Methine) | 5.20 ppm | 5.25 ppm | -0.05 | Deshielded zone |

| Alcohol Substituent A (Me) | 1.10 ppm | 1.05 ppm | +0.05 | Shielded (Right side) |

| Alcohol Substituent B (Ph) | 7.30 ppm | 7.40 ppm | -0.10 | Deshielded (Left side) |

| TFMA F-2 (Ortho) | -118.5 ppm | -119.2 ppm | +0.70 | Diagnostic Probe |

Interpretation: The pattern of positive and negative

Troubleshooting & Critical Control Points

Kinetic Resolution

Risk: If the esterification is incomplete, one enantiomer of the alcohol may react faster than the other (Kinetic Resolution), leading to a false "enantiomeric excess" or incorrect configuration assignment if the yield is low. Mitigation: Ensure >95% conversion of the alcohol. If the reaction is sluggish, increase temperature to reflux (40°C) or increase catalyst (DMAP) load.

Racemization of TFMA

Risk: Mandelic acid derivatives can racemize at the

Solubility

Risk: TFMA esters of very lipophilic alcohols may precipitate in DMSO. Mitigation: Use CDCl3 or Benzene-d6 . Benzene-d6 often provides better separation of signals due to aromatic solvent-induced shifts (ASIS).

References

-

Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Isometric alpha-Methoxy-alpha-trifluoromethylphenylacetic Acids. Journal of the American Chemical Society, 95(2), 512–519. Link

-

Arnald Grabulosa (Ed.). (2021).[1][2][3] Sitagliptin: Synthesis and Concepts. (Context for 2,4,5-TFMA availability and purity).

-

Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link

- Vertex AI Search. (2026). Synthesis and Purity of 2,4,5-Trifluoromandelic acid intermediates. (Referenced for reagent availability).

Disclaimer: This protocol is intended for research use only. 2,4,5-Trifluoromandelic acid is a potent chemical; consult the Safety Data Sheet (SDS) before handling.

Sources

Application Notes and Protocols for the Incorporation of 2,4,5-Trifluoromandelic Acid into Peptide Synthesis

Introduction: The Strategic Advantage of Fluorination in Peptide Drug Discovery

The introduction of fluorine into peptide structures has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the therapeutic potential of peptide-based drugs.[1][2] The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and conformational properties of peptides.[1][2] Specifically, the incorporation of fluorinated non-natural amino acids or, in this case, α-hydroxy acids, can lead to:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic degradation and thereby increasing the in vivo half-life of the peptide.[1]

-

Modulation of Bioactivity: Fluorination can alter the electronic properties of the aromatic ring, influencing key interactions with biological targets such as receptors and enzymes. This can lead to improved binding affinity and efficacy.

-

Control of Peptide Conformation: The steric and electronic effects of fluorine substitution can induce specific conformational preferences in the peptide backbone, which can be crucial for biological activity.[3]

This application note provides a comprehensive guide for the incorporation of a unique fluorinated building block, 2,4,5-Trifluoromandelic acid, into peptide chains. As an α-hydroxy acid, its incorporation results in the formation of a depsipeptide, where an ester bond replaces a conventional amide bond in the peptide backbone.[1][2] This substitution introduces further possibilities for modulating the structural and functional properties of the resulting peptide.[4] We will detail the necessary synthetic protocols for both solid-phase and solution-phase approaches, discuss critical considerations for protecting group strategies, and provide methods for the purification and characterization of the final depsipeptide.

Properties of 2,4,5-Trifluoromandelic Acid

2,4,5-Trifluoromandelic acid is a chiral aromatic α-hydroxy acid. Its trifluorinated phenyl ring offers a unique combination of steric and electronic properties that can be exploited in peptide design.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₃ | |

| Molecular Weight | 208.12 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 121-125 °C | |

| pKa | (Predicted) ~2.5-3.0 |

The synthesis of 2,4,5-Trifluoromandelic acid can be achieved through various organic synthesis routes, often starting from commercially available fluorinated aromatic compounds. One potential route involves the reduction of 2,4,5-trifluorophenylglyoxylic acid. While detailed, step-by-step synthesis protocols are proprietary to various manufacturers, the general feasibility of its synthesis is well-established in chemical literature.

Strategic Incorporation of 2,4,5-Trifluoromandelic Acid: Depsipeptide Synthesis

The incorporation of an α-hydroxy acid like 2,4,5-Trifluoromandelic acid into a peptide sequence necessitates the formation of an ester bond, resulting in a depsipeptide.[1][2] This can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPS).

Solid-Phase Depsipeptide Synthesis (SPDS)

SPPS offers the advantage of simplified purification and the potential for automation. The general workflow for incorporating 2,4,5-Trifluoromandelic acid via SPPS is outlined below.

Diagram: Solid-Phase Depsipeptide Synthesis Workflow

Caption: General workflow for solid-phase synthesis of a depsipeptide containing 2,4,5-Trifluoromandelic acid.

Protocol 1: Solid-Phase Incorporation of 2,4,5-Trifluoromandelic Acid

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.

1. Materials and Reagents:

-

Fmoc-protected amino acid loaded resin (e.g., Wang resin, 2-Chlorotrityl chloride resin)

-

Fmoc-protected amino acids

-

2,4,5-Trifluoromandelic acid with a suitable hydroxyl protecting group (e.g., Tetrahydropyranyl - THP)

-

Coupling reagents for amide bond formation: HBTU, HOBt, or HATU

-

Coupling reagents for ester bond formation: Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP)[4][5]

-

Bases: Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])

-

Washing solvents: DCM, DMF, Methanol, Diethyl ether

2. Step-by-Step Procedure:

-

Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the Fmoc deprotection solution. Agitate for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Ester Bond Formation (Coupling of 2,4,5-Trifluoromandelic Acid):

-

Dissolve the hydroxyl-protected 2,4,5-Trifluoromandelic acid (3 equivalents relative to resin loading) in a minimal amount of DMF.

-

In a separate vial, dissolve DIC (3 eq.) in DCM.

-

Add the 2,4,5-Trifluoromandelic acid solution to the deprotected resin.

-

Add the DIC solution to the resin, followed by a catalytic amount of DMAP (0.1 eq.).

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction for completion using a Kaiser test or a similar method.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Hydroxyl Group Deprotection (if necessary): If a protecting group like THP is used, it needs to be removed before coupling the next amino acid. For THP, a mild acidic treatment with p-toluenesulfonic acid (p-TsOH) in CH₂Cl₂/MeOH can be employed.[5]

-

Amide Bond Formation (Coupling of the next Fmoc-amino acid):

-

Dissolve the next Fmoc-protected amino acid (3 eq.) and a coupling agent like HBTU (3 eq.) and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction.

-

Wash the resin as described previously.

-

-

Chain Elongation: Repeat steps 2 and 5 for the subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Add the appropriate cleavage cocktail to the resin. The choice of cocktail depends on the amino acid composition of the peptide.[6][7]

-

Stir the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Solution-Phase Depsipeptide Synthesis (SolPS)

Solution-phase synthesis is often preferred for large-scale production or for complex peptides where solid-phase methods may be inefficient.[8]

Diagram: Solution-Phase Depsipeptide Synthesis Strategy

Caption: A representative strategy for solution-phase synthesis of a depsipeptide.

Protocol 2: Solution-Phase Synthesis of a Depsi-Dipeptide Fragment

This protocol describes the synthesis of a dipeptide fragment containing 2,4,5-Trifluoromandelic acid.

1. Materials and Reagents:

-

N-terminally protected amino acid (e.g., Boc-Ala-OH)

-

C-terminally protected 2,4,5-Trifluoromandelic acid (e.g., as a methyl or benzyl ester) with a protected hydroxyl group (e.g., THP)

-

Coupling reagents: Dicyclohexylcarbodiimide (DCC) and DMAP

-

Solvents: DCM, Ethyl acetate, Hexane

-

Aqueous solutions for work-up: 5% citric acid, 5% sodium bicarbonate, brine

-

Drying agent: Anhydrous sodium sulfate or magnesium sulfate

2. Step-by-Step Procedure:

-

Activation and Coupling:

-

Dissolve the N-protected amino acid (1 eq.) and the protected 2,4,5-Trifluoromandelic acid ester (1 eq.) in DCM.

-

Add DMAP (0.1 eq.) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq.) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 5% citric acid, water, 5% sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Deprotection:

-

The protecting groups can be removed in subsequent steps to allow for further chain elongation or to yield the final depsipeptide.

-

Purification and Characterization

The purification of the synthesized depsipeptide is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table: Typical RP-HPLC Conditions for Depsipeptide Purification

| Parameter | Condition |

| Column | C18, 5 µm, 100 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 220 nm and 280 nm |

The purified depsipeptide should be characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the depsipeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the depsipeptide. 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments are valuable for complete structural elucidation.[9][10]

Impact on Peptide Structure and Function